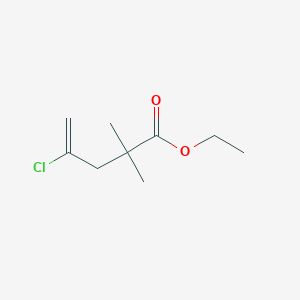
4'-Benciloxi Carvedilol
Descripción general
Descripción
4’-Benzyloxy Carvedilol is a chiral derivative of Carvedilol, characterized by the substitution of a benzyloxy group at the 4’ position of the phenyl ring. This structural modification influences the molecule’s interaction with various receptors and enzymes, making it of interest in research focused on stereochemistry and pharmacology . Carvedilol itself is a third-generation non-cardioselective beta-blocker used in the treatment of hypertension and cardiovascular diseases .
Aplicaciones Científicas De Investigación
4’-Benzyloxy Carvedilol is utilized in various scientific research applications, including:
Chemistry: Studying the effects of structural modifications on the pharmacological properties of beta-blockers.
Biology: Investigating the interaction of chiral molecules with biological receptors and enzymes.
Medicine: Exploring potential therapeutic applications in cardiovascular diseases and hypertension.
Industry: Developing new formulations and drug delivery systems to enhance the bioavailability and efficacy of Carvedilol derivatives
Mecanismo De Acción
Mode of Action
Carvedilol acts as an inverse agonist at the β1- and β2-ARs, and blocks α1-ARs . This results in a reduction of cardiac output, exercise-induced tachycardia, and reflex orthostatic tachycardia . Additionally, Carvedilol’s action on α1-adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Pharmacokinetics
Carvedilol is a highly lipophilic drug which is rapidly absorbed from the GI tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug .
Análisis Bioquímico
Biochemical Properties
4’-Benzyloxy Carvedilol interacts with various enzymes and proteins. It is primarily metabolized by CYP2D6, with contributions from CYP3A4, CYP1A2, and CYP2C9 . The interactions with these enzymes facilitate its role in biochemical reactions, particularly in the liver where it undergoes extensive metabolism .
Cellular Effects
Its parent compound, Carvedilol, has been shown to influence cell function by blocking several different adrenergic receptor types . This leads to a reduction in cardiac work and peripheral vasodilation
Molecular Mechanism
Carvedilol, its parent compound, is known to exert its effects at the molecular level through a combination of beta and alpha adrenergic receptor blockade
Temporal Effects in Laboratory Settings
Studies on Carvedilol have shown that it has a dose-response relationship, with effects increasing from 12.5 mg to 25 mg and then flattening out
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 4’-Benzyloxy Carvedilol in animal models. Studies on Carvedilol have shown beneficial effects in animal models of heart failure
Metabolic Pathways
4’-Benzyloxy Carvedilol is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Transport and Distribution
Carvedilol is known to be very lipophilic and undergoes mainly biliary elimination by the liver
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Benzyloxy Carvedilol typically involves the introduction of a benzyloxy group to the phenyl ring of Carvedilol. One common method includes the reaction of Carvedilol with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at a controlled temperature to ensure the selective substitution at the 4’ position .
Industrial Production Methods: Industrial production of 4’-Benzyloxy Carvedilol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent evaporation and crystallization are employed to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Benzyloxy Carvedilol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride or lithium aluminum hydride.
Major Products:
Oxidation: Benzyloxy aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyloxy derivatives.
Comparación Con Compuestos Similares
Carvedilol: The parent compound, used widely in the treatment of hypertension and heart failure.
Nebivolol: Another beta-blocker with vasodilatory properties.
Metoprolol: A selective beta-1 blocker used in cardiovascular diseases.
Uniqueness: 4’-Benzyloxy Carvedilol stands out due to its enhanced binding affinity and antioxidant properties, which may offer superior therapeutic benefits compared to other beta-blockers. Its unique structural modification allows for more targeted interactions with beta-adrenergic receptors, potentially leading to improved clinical outcomes .
Propiedades
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGLUJVTGHMGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412119 | |
| Record name | 4'-Benzyloxy Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-95-6 | |
| Record name | 4'-Benzyloxy Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)




![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

